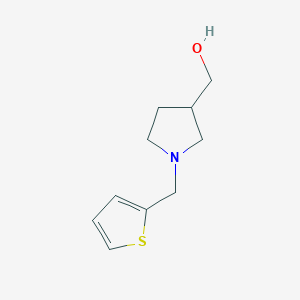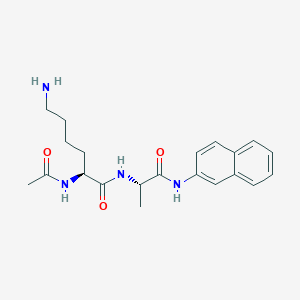
Inositol 1,3,4,5,6-pentakisphosphate
Overview
Description
Inositol 1,3,4,5,6-pentakisphosphate is a derivative of inositol, a naturally occurring carbohydrate found in many plants and animals. This compound is part of the inositol phosphate family and plays a crucial role in various cellular processes. It is known for its involvement in signal transduction pathways, regulation of cellular functions, and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol 1,3,4,5,6-pentakisphosphate can be synthesized through the phosphorylation of inositol tetrakisphosphate. This reaction involves the addition of a phosphate group to the inositol ring, typically catalyzed by enzymes such as inositol-polyphosphate multikinase (IPMK). The reaction conditions require specific pH levels and temperature control to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions and purification processes. The compound is often produced in bioreactors, where the enzymes are added to a solution containing inositol tetrakisphosphate and other necessary reagents. The resulting mixture is then purified to obtain the desired compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Inositol 1,3,4,5,6-pentakisphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and oxidation
Common Reagents and Conditions: Phosphorylation reactions typically use ATP as the phosphate donor, while dephosphorylation reactions involve specific phosphatases. Oxidation reactions may require oxidizing agents such as hydrogen peroxide or molecular oxygen.
Major Products Formed: The major products formed from these reactions include inositol hexakisphosphate (InsP6), inositol tetrakisphosphate (InsP4), and various inositol pyrophosphates. These products are involved in different cellular processes and signaling pathways.
Scientific Research Applications
Inositol 1,3,4,5,6-pentakisphosphate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in biochemical assays to study phosphorylation and dephosphorylation reactions.
Biology: It plays a role in signal transduction pathways, regulating cellular functions such as cell growth, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in cancer treatment, as it can induce apoptosis in cancer cells and exhibit antitumor effects.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its biological activity and potential health benefits.
Mechanism of Action
The mechanism by which inositol 1,3,4,5,6-pentakisphosphate exerts its effects involves its interaction with various molecular targets and pathways. It acts as a second messenger in signal transduction pathways, binding to specific proteins and enzymes to modulate their activity. The compound can inhibit the phosphorylation and kinase activity of Akt/PKB, leading to apoptosis in cancer cells. It also exhibits antiangiogenic activity, blocking capillary tube formation and tumor growth.
Comparison with Similar Compounds
Inositol hexakisphosphate (InsP6)
Inositol tetrakisphosphate (InsP4)
Inositol triphosphate (InsP3)
Inositol bisphosphate (InsP2)
Inositol monophosphate (InsP1)
Inositol 1,3,4,5,6-pentakisphosphate is a fascinating compound with significant potential in scientific research and therapeutic applications. Its unique properties and diverse functions make it an important subject of study in various fields.
Properties
IUPAC Name |
[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPQAXVNYGZUAJ-UYSNGIAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O21P5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331416, DTXSID501015358 | |
| Record name | Inositol 1,2,3,4,6-pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20298-95-7, 20298-97-9 | |
| Record name | Inositol 1,3,4,5,6-pentaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol 1,2,3,4,6-pentaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol 1,2,3,4,6-pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INOSITOL 1,3,4,5,6-PENTAPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8444PN9XUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INOSITOL 1,2,3,4,6-PENTAPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9LY5QE9NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one](/img/structure/B3433242.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis](/img/structure/B3433245.png)


![N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B3433267.png)


